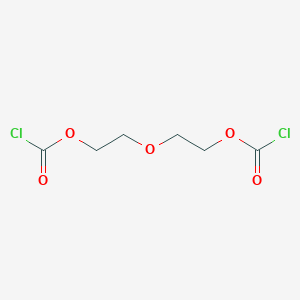![molecular formula C42H22N2O6 B086032 9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- CAS No. 117-03-3](/img/structure/B86032.png)
9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-, commonly known as AQ-4N, is a bioreductive prodrug that has been extensively studied for its potential use in cancer treatment. The compound is activated under hypoxic conditions, which are commonly found in solid tumors, leading to the release of toxic metabolites that selectively target cancer cells.
作用機序
AQ-4N is a bioreductive prodrug that is selectively activated in hypoxic tumor cells. Under these conditions, the compound is reduced to AQ-4, which can undergo further reduction to produce toxic metabolites such as hydroxylamine and nitrosoaniline. These metabolites selectively target cancer cells, leading to cell death.
生化学的および生理学的効果
AQ-4N has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells relatively unaffected. Additionally, AQ-4N has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply.
実験室実験の利点と制限
AQ-4N has a number of advantages and limitations for lab experiments. One advantage is that the compound can selectively target cancer cells, making it a promising candidate for cancer treatment. Additionally, AQ-4N has been shown to be effective against a wide range of cancer types. However, one limitation is that the compound requires hypoxic conditions for activation, which may not be present in all tumors.
将来の方向性
There are a number of future directions for research on AQ-4N. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, researchers are exploring the use of AQ-4N in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the molecular mechanisms underlying the selective activation of AQ-4N in hypoxic tumor cells, which could lead to the development of more effective cancer treatments.
合成法
AQ-4N can be synthesized through a multi-step process involving the reaction of anthracene with various reagents to produce the desired product. The most commonly used method involves the reaction of 9,10-anthracenedione with 1,5-diaminoanthraquinone in the presence of a reducing agent such as sodium borohydride.
科学的研究の応用
AQ-4N has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that AQ-4N is selectively activated in hypoxic tumor cells, leading to the production of toxic metabolites that induce cell death. The compound has been shown to be effective against a wide range of cancer types, including breast, lung, and colon cancer.
特性
CAS番号 |
117-03-3 |
|---|---|
製品名 |
9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- |
分子式 |
C42H22N2O6 |
分子量 |
650.6 g/mol |
IUPAC名 |
1,5-bis[(9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C42H22N2O6/c45-37-21-9-1-3-11-23(21)39(47)33-25(37)13-5-17-29(33)43-31-19-7-15-27-35(31)41(49)28-16-8-20-32(36(28)42(27)50)44-30-18-6-14-26-34(30)40(48)24-12-4-2-10-22(24)38(26)46/h1-20,43-44H |
InChIキー |
DGJRQADQCOOLLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)NC7=CC=CC8=C7C(=O)C9=CC=CC=C9C8=O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)NC7=CC=CC8=C7C(=O)C9=CC=CC=C9C8=O |
その他のCAS番号 |
117-03-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



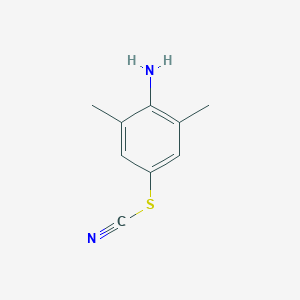
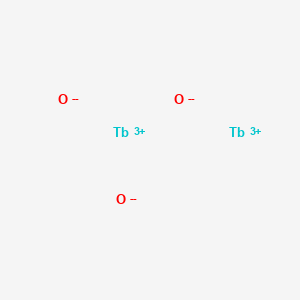
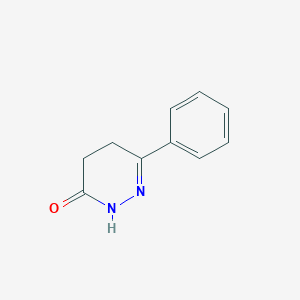
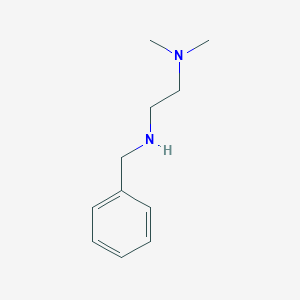
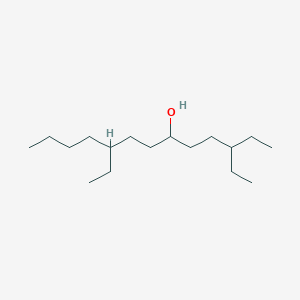

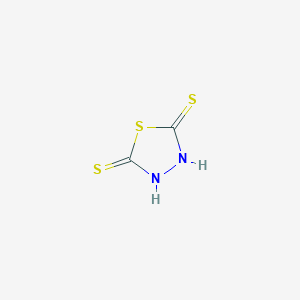
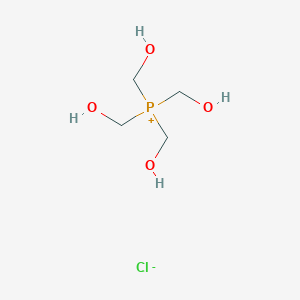
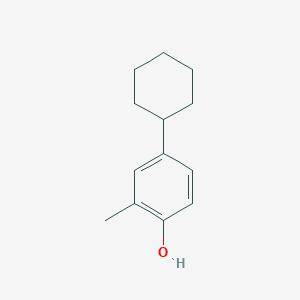
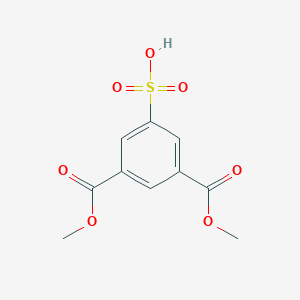
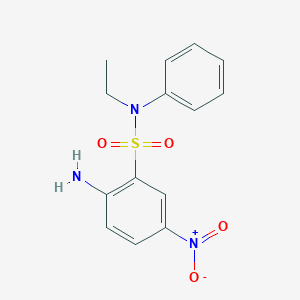
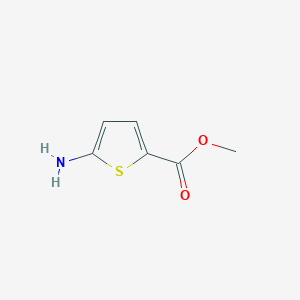
![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)
